molecular formula C22H23N9O B2793688 N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide CAS No. 1797889-66-7

N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide

Cat. No.: B2793688
CAS No.: 1797889-66-7
M. Wt: 429.488
InChI Key: TVGTYUJZIFTQRE-UHFFFAOYSA-N
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Description

N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a 3-methylphenyl group at position 1 and a carboxamide-linked piperidine moiety at position 3. The piperidine ring is further functionalized with a pyridazine-triazole substituent. Its synthesis likely involves multi-step reactions, including amide coupling and heterocyclic ring formation, analogous to methods described for related pyrazole derivatives .

Properties

IUPAC Name

N-(5-methyl-2-phenylpyrazol-3-yl)-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N9O/c1-16-12-21(31(28-16)18-7-3-2-4-8-18)25-22(32)17-6-5-11-29(13-17)19-9-10-20(27-26-19)30-15-23-14-24-30/h2-4,7-10,12,14-15,17H,5-6,11,13H2,1H3,(H,25,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVGTYUJZIFTQRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)N4C=NC=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N9O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and therapeutic implications of this compound, drawing from diverse research sources.

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate various heterocyclic moieties. The process may include the cyclization of precursor compounds in the presence of specific reagents to yield the desired structure. For instance, the synthesis of related pyrazole derivatives has been documented, showcasing methodologies that can be adapted for this compound .

Antimicrobial Activity

Recent studies have evaluated similar pyrazole derivatives for their antimicrobial properties. For example, a series of 1,2,4-triazole linked pyrazole compounds demonstrated significant antibacterial activity against various strains such as Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) reported as low as 8 µg/mL . These findings suggest that the incorporation of triazole and pyrazole moieties into the structure may enhance antimicrobial efficacy.

Anticancer Activity

The anticancer potential of pyrazole derivatives has also been explored extensively. In vitro studies indicated that certain analogues exhibited cytotoxic effects against cancer cell lines like MCF-7 (breast cancer) and P388 (leukemia), with IC50 values indicating potent activity . Specifically, compounds with structural similarities to N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine showed promising results in inhibiting cell proliferation.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the biological activity of compounds like N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine. Modifications at specific positions on the pyrazole and triazole rings can significantly impact their binding affinity and biological efficacy. For instance, substituents that enhance hydrogen bonding or steric interactions with target proteins can improve potency .

Case Studies

Several case studies highlight the biological activities associated with similar compounds:

CompoundActivityTargetIC50/MIC
8hAntibacterialS. aureus8 µg/mL
8fAnticancerMCF-72.8 µM
8cAnticancerP3883.5 µM

These studies emphasize the potential therapeutic applications of compounds derived from pyrazole and triazole frameworks in treating infections and cancer.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

Antimicrobial Activity

Several studies have demonstrated that derivatives of pyrazole and triazole possess antimicrobial properties. N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide has shown potential against various bacterial strains, including resistant strains of Mycobacterium tuberculosis and Staphylococcus aureus .

Anticancer Properties

Research indicates that compounds containing pyrazole and triazole rings can exhibit anticancer effects. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. Studies have suggested that this compound could be effective against certain cancer cell lines due to its ability to induce apoptosis .

Anti-inflammatory Effects

The anti-inflammatory potential of similar compounds has been documented, suggesting that this compound may also exhibit such properties. This could be beneficial in treating conditions like arthritis or other inflammatory diseases .

Case Studies

Several case studies highlight the effectiveness of related compounds in clinical settings:

  • Case Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry reported successful outcomes using pyrazole derivatives against multidrug-resistant Mycobacterium tuberculosis, showcasing their potential as new therapeutic agents .
  • Anticancer Research : In vitro studies have demonstrated that compounds similar to this compound significantly inhibited the growth of cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer), indicating their promise in oncology .

Comparison with Similar Compounds

Table 1: Structural Comparison

Feature Target Compound Compound A
Pyrazole substituent (C-1) 3-methylphenyl Chloropyridylmethyl
Carboxamide group Piperidine-3-carboxamide + pyridazine-triazole N-(4-ethoxyphenyl)
Bioactivity Not explicitly reported Anticoagulant, antitumor
Crystallographic refinement Not available SHELXL (R-factor: 0.049)

Crystallographic and Conformational Analysis

Compound A’s crystal structure revealed intramolecular C–H···O and C–H···π interactions, stabilizing its conformation . The pyrazole and ethoxyphenyl rings form dihedral angles of 40.68°, influencing molecular packing.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide, and how can they be methodologically addressed?

  • Answer : The synthesis involves multi-step reactions, including coupling of pyrazole, pyridazine-triazole, and piperidine-carboxamide moieties. Key challenges include:

  • Regioselectivity : Ensuring correct substitution patterns on the pyridazine ring (6-position triazole vs. 3-position pyridazine reactivity). Use of protecting groups (e.g., tert-butoxycarbonyl for amines) and orthogonal coupling strategies (e.g., Suzuki-Miyaura for aryl bonds) can mitigate this .
  • Purification : The compound’s polarity may complicate isolation. Reverse-phase HPLC with acetonitrile/water gradients or preparative TLC with silica gel (ethyl acetate:hexane = 3:1) are recommended .
  • Yield optimization : Microwave-assisted synthesis (100–120°C, 30 min) or flow chemistry (residence time: 10–15 min) improves reaction efficiency compared to traditional reflux methods .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Answer : A combination of techniques is critical:

  • NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., pyrazole C5-H signal at δ 6.2–6.5 ppm; pyridazine C3-H at δ 8.1–8.3 ppm) and piperidine ring conformation (axial vs. equatorial carboxamide) .
  • HPLC-MS : High-resolution ESI-MS (positive ion mode) identifies molecular ion [M+H]⁺ with <2 ppm error. Purity >95% is validated using C18 columns (0.1% formic acid in water/acetonitrile gradient) .
  • X-ray crystallography : Single-crystal analysis resolves ambiguities in stereochemistry, particularly for the piperidine ring .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this compound against kinase targets?

  • Answer :

  • In vitro assays : Use ATP-competitive kinase inhibition assays (e.g., Z’-LYTE® kinase profiling) at 10 µM concentration. Prioritize kinases with conserved ATP-binding pockets (e.g., JAK2, EGFR) due to the pyridazine-triazole moiety’s potential for π-π stacking .
  • Cellular models : Test antiproliferative effects in cancer cell lines (e.g., HCT-116, MCF-7) using MTT assays. Compare IC₅₀ values with structural analogs lacking the triazole group to assess pharmacophore contributions .
  • Target validation : CRISPR/Cas9 knockout of candidate kinases in cell lines can confirm on-target effects .

Q. What strategies are recommended for resolving contradictions in reported bioactivity data for structurally similar compounds?

  • Answer : Contradictions often arise from:

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use reference inhibitors (e.g., staurosporine for broad-spectrum kinase inhibition) .
  • Compound stability : Assess hydrolytic degradation (e.g., in PBS at pH 7.4, 37°C) via LC-MS. Instability in the piperidine-carboxamide group may require prodrug strategies .
  • Structural analogs : Perform matched molecular pair analysis to isolate the impact of substituents (e.g., triazole vs. thiazole in pyridazine derivatives) .

Q. How can structure-activity relationship (SAR) studies be optimized for this compound’s piperidine-carboxamide moiety?

  • Answer :

  • Analog synthesis : Introduce substituents at the piperidine C3 position (e.g., methyl, fluorine) via reductive amination or Ugi reactions .
  • Conformational analysis : Use NOESY NMR or molecular dynamics simulations to correlate piperidine ring puckering (chair vs. boat) with target binding .
  • Pharmacophore mapping : Overlay crystal structures of analogs bound to kinases (e.g., PDB entries 4UX9, 6JZH) to identify critical hydrogen bonds (e.g., carboxamide NH to kinase hinge region) .

Q. What methodologies are effective for studying this compound’s metabolic stability in preclinical models?

  • Answer :

  • In vitro assays : Use liver microsomes (human/rat) with NADPH cofactor. Monitor parent compound depletion via LC-MS/MS. CYP450 isoforms responsible for metabolism are identified using isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) .
  • Metabolite identification : High-resolution MS/MS and ¹H NMR of isolated metabolites (e.g., hydroxylation at the pyridazine ring or N-demethylation of the pyrazole) .
  • In silico tools : Predict metabolic soft spots with software like MetaSite, prioritizing modifications (e.g., deuterium incorporation at labile positions) .

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